1-Cyclopropyl-1H-indol-4-ylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylindol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-10-2-1-3-11-9(10)6-7-13(11)8-4-5-8/h1-3,6-8H,4-5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAURIKQLLGWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C(C=CC=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 Cyclopropyl 1h Indol 4 Ylamine and Analogous Indole Structures
Foundational Indole (B1671886) Synthesis Approaches
The construction of the indole ring system is a well-trodden path in organic synthesis, with a rich history of named reactions that have stood the test of time, alongside a continuous stream of modern advancements. rsc.orgnih.gov
Classical Heterocyclic Annulation Methods
Several classical methods have been instrumental in the synthesis of the indole nucleus for over a century. nih.govbyjus.com These reactions typically involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring through various cyclization strategies.
The Fischer indole synthesis , discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. byjus.comrsc.org It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com The reaction is versatile, allowing for the preparation of a variety of substituted indoles. rsc.orgbyjus.com The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. rsc.org
The Reissert indole synthesis provides a route to indoles or their derivatives from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The process begins with the condensation of these starting materials to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org Subsequent reductive cyclization, often using zinc in acetic acid, yields the indole-2-carboxylic acid, which can then be decarboxylated upon heating to afford the parent indole. wikipedia.orgresearchgate.net
The Larock indole synthesis , a more modern classical method, utilizes a palladium catalyst to achieve the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu This reaction is known for its versatility and ability to produce various indole derivatives. wikipedia.org The reaction conditions, including the choice of base and the use of additives like lithium chloride, can significantly influence the reaction's yield and efficiency. ub.edu
| Method | Key Reactants | General Conditions | Key Features |
|---|---|---|---|
| Fischer Indole Synthesis | Arylhydrazone (from arylhydrazine and aldehyde/ketone) | Acid catalyst (Brønsted or Lewis) | Highly versatile, widely used for substituted indoles. byjus.comrsc.org |
| Reissert Indole Synthesis | ortho-Nitrotoluene and Diethyl oxalate | Base-catalyzed condensation followed by reductive cyclization (e.g., Zn/AcOH) | Provides indole-2-carboxylic acids which can be decarboxylated. wikipedia.orgresearchgate.net |
| Larock Indole Synthesis | ortho-Iodoaniline and Disubstituted alkyne | Palladium catalyst, base | Versatile for producing various substituted indoles. wikipedia.orgub.edu |
Modern Advancements in Indole Ring Construction
Recent decades have witnessed significant progress in the development of more efficient and sustainable methods for indole synthesis. numberanalytics.com These modern approaches often focus on C-H activation, cross-coupling reactions, and catalytic cycles to construct the indole scaffold. numberanalytics.comrsc.org
Transition metal catalysis, particularly with palladium and rhodium, has become a powerful tool for indole synthesis. numberanalytics.com These methods often allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. numberanalytics.com Furthermore, the development of catalytic approaches, including organocatalysis and biocatalysis, offers more environmentally benign alternatives to traditional methods. numberanalytics.com
Regioselective Functionalization of the Indole Nucleus
Once the indole core is formed, the next critical step in synthesizing a target molecule like 1-cyclopropyl-1H-indol-4-ylamine is the regioselective introduction of substituents. The functionalization of the indole nitrogen (N-alkylation) is a key transformation.
Strategies for N-Alkylation and N-Cyclopropylation
The introduction of an alkyl or cyclopropyl (B3062369) group at the N-1 position of the indole ring is a common synthetic step. While classical N-alkylation methods often employ strong bases like sodium hydride with an alkyl halide, these conditions can have limitations regarding substrate scope and safety. rsc.org Modern methods often utilize transition metal catalysis to achieve this transformation under milder conditions. rsc.orgnih.gov
The introduction of a cyclopropyl group onto a nitrogen atom, particularly in indoles, has been a challenging synthetic problem. acs.orgacs.org Copper-mediated coupling reactions have emerged as a viable solution. acs.orgnih.gov One notable method involves the use of cyclopropylboronic acid in the presence of a copper(II) catalyst, such as copper(II) acetate. acs.orgacs.orgnih.gov This process often requires a base and an amine ligand like 4-dimethylaminopyridine (B28879) (DMAP) and can be performed under an oxygen atmosphere. acs.orgnih.gov A variety of functional groups on the indole ring are tolerated under these conditions. acs.orgnih.gov
Initial attempts at N-cyclopropylation using palladium, nickel, or copper catalysts with cyclopropyl bromide were often unsuccessful, leading to ring-opened allylated products instead of the desired cyclopropyl derivative. acs.orgacs.org The use of cyclopropylboronic acid with a copper catalyst provided a more successful route to N-cyclopropyl indoles. acs.orgacs.org
| Catalyst System | Cyclopropyl Source | Key Reaction Conditions | Outcome |
|---|---|---|---|
| Cu(OAc)₂, DMAP | Cyclopropylboronic acid | NaHMDS, 95 °C, Oxygen atmosphere | Successful N-cyclopropylation of indoles and cyclic amides. acs.orgnih.gov |
| Pd, Ni, or Cu catalyst | Cyclopropyl bromide | - | Formation of N-allylated product due to cyclopropane (B1198618) ring opening. acs.orgacs.org |
Beyond copper catalysis, other transition metals have been explored for N-alkylation of indoles. rsc.orgnih.gov For instance, iron complexes have been used as catalysts for the N-alkylation of indolines with alcohols, which can then be oxidized to the corresponding N-alkylated indoles in a one-pot, two-step process. nih.gov
In recent years, there has been a growing interest in developing metal-free C-H functionalization and amination reactions for indole synthesis and modification. researchgate.netresearchgate.netacs.org These methods offer the advantage of avoiding potentially toxic and expensive transition metal catalysts. researchgate.netacs.org For example, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) has been used as an oxidant for the metal-free C-H amination of N-Ts-2-alkenylanilines to form a variety of substituted indoles. researchgate.netacs.org Iodine-mediated protocols have also been developed for the regioselective functionalization of indoles at the C3 position under transition-metal-free conditions. acs.org While these methods primarily focus on C-H functionalization, the principles could potentially be adapted for N-functionalization strategies.
Methodologies for C4-Amination and Selective Functionalization
The direct introduction of an amino group or its equivalent at the C4 position of the indole nucleus is a key transformation in the synthesis of compounds like this compound. Transition metal-catalyzed C-H activation has emerged as a powerful tool to achieve this otherwise difficult functionalization.
Transition metal catalysis offers a direct and atom-economical approach for the C4-amination of indoles, often proceeding with high regioselectivity. Several precious metal catalysts, including rhodium(III), iridium(III), and ruthenium(II), have been successfully employed for this purpose.
Rhodium(III)-Catalyzed Reactions: Rhodium(III) catalysts have been effectively used for the C4-amidation of indoles. nih.gov For instance, a method utilizing an oxime directing group at the C3 position of the indole has been developed for Rh(III)-catalyzed C-H amidation with dioxazolones, providing exclusive site selectivity. nih.gov This strategy is notable for its broad substrate scope, good functional group tolerance, and the facile removal of the directing group. nih.gov Another Rh(III)-catalyzed approach involves the use of a weakly coordinating trifluoroacetyl group at the C3 position, which can direct switchable hydroarylation and oxidative Heck-type reactions with maleimides at the C4-position. rsc.org Furthermore, a weakly coordinating tertiary amide directing group has enabled Rh(III)-catalyzed C4-cyanation of indoles. rsc.org
Iridium(III)-Catalyzed Reactions: Iridium(III) catalysis provides a simple and efficient route for the C4-amidation of both protected and unprotected indoles. researchgate.netrsc.org By employing an aldehyde as a directing group, this strategy achieves high selectivity for C4-amidation. researchgate.netrsc.org The resulting C4-amido indoles can be readily deprotected to yield C4-amino indole derivatives, which are valuable synthetic intermediates. researchgate.net An efficient Ir-catalyzed amidation of indoles with sulfonyl azides has also been reported, affording a diverse range of C4-amidated indoles under mild conditions. acs.org
Ruthenium(II)-Catalyzed Reactions: Ruthenium(II) catalysts have been utilized for the regioselective functionalization of the indole C4-position. nih.gov A notable strategy employs an aldehyde functional group as a directing group to achieve C4-substitution under mild, open-flask conditions. nih.gov Additionally, a Ru(II)-catalyzed direct diamidation of 3-carbonylindoles at the C4- and C5-positions using dioxazolones has been developed, demonstrating a broad substrate scope and excellent functional group tolerance. rsc.orgkaist.ac.krresearchgate.net
A comparative overview of these transition metal-catalyzed C4-amination/amidation methods is presented in the table below.
| Catalyst System | Directing Group | Amine/Amide Source | Key Features |
| Rh(III) | C3-Oxime | Dioxazolones | Exclusive C4-selectivity, removable directing group, wide substrate scope. nih.gov |
| Rh(III) | C3-COCF3 | Maleimides | Switchable hydroarylation and oxidative Heck-type reactions. rsc.org |
| Rh(III) | tert-Amide | NCTS | C4-cyanation. rsc.org |
| Ir(III) | C3-Aldehyde | - | High C4-selectivity for protected and unprotected indoles. researchgate.netrsc.org |
| Ir(III) | C3-Formyl, Acetyl, etc. | Sulfonyl azides | Mild conditions, broad functional group tolerance. acs.org |
| Ru(II) | C3-Aldehyde | - | Mild, open-flask conditions. nih.gov |
| Ru(II) | C3-Carbonyl | Dioxazolones | C4- and C5-diamidation, broad substrate scope. rsc.orgkaist.ac.krresearchgate.net |
A powerful strategy for the synthesis of C3,C4-disubstituted indoles involves the use of palladium/norbornene cooperative catalysis. nih.govacs.org This methodology allows for a cascade process involving ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides with N-benzoyloxy allylamines as coupling partners. nih.govacs.org The reaction exhibits good functional group tolerance and can accommodate a removable protecting group on the indole nitrogen. nih.gov The steric environment of the Heck cyclization and subsequent aromatization can influence the reaction yield, with smaller ortho substituents on the aryl iodide generally leading to higher yields. nih.gov This method provides a convergent approach to construct the indole framework with simultaneous installation of substituents at the C3 and C4 positions. nih.govacs.org
The regioselective functionalization of the indole nucleus, particularly at the less reactive C4-position, heavily relies on the use of directing groups. researchgate.netnih.govacs.org These groups, typically installed at the C3 or N1 position, guide the transition metal catalyst to the desired C-H bond.
C3-Directing Groups: A variety of functional groups at the C3 position have been successfully employed to direct C4-functionalization. Weakly coordinating groups such as aldehydes, ketones, and amides have proven to be particularly effective. nih.gov For example, a C3-formyl group can direct Ru-catalyzed C4-functionalization and Ir-catalyzed C4-amidation. researchgate.netrsc.orgnih.gov Similarly, a pivaloyl group at the C3 position can direct C4-arylation. researchgate.netnih.govacs.org The use of a transient directing group, such as an amino acid, can also facilitate Pd-catalyzed C4-arylation of N-tosyl-3-formylindole. nih.gov
N1-Directing Groups: While less common for C4-functionalization, directing groups on the indole nitrogen can also influence regioselectivity. For instance, the installation of an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively. researchgate.netnih.govacs.org
The choice of the directing group is crucial and can significantly impact the outcome of the reaction, enabling selective functionalization at an otherwise challenging position. researchgate.netnih.govacs.org
Intramolecular Cyclization and Cyclopropanation Reactions for Indole Derivatives
Intramolecular reactions provide a powerful means to construct complex polycyclic indole derivatives and to introduce unique functionalities like cyclopropyl groups.
Lewis acids can promote the cyclopropanation of indole systems, often through the ring-opening of donor-acceptor cyclopropanes. nih.govnih.gov The reaction of donor-acceptor cyclopropanes with indoles, in the presence of a Lewis acid, can generate a 1,3-zwitterion that subsequently reacts with the indole. nih.gov Depending on the reaction conditions and the nature of the indole substrate, this can lead to either alkylation at the C2 or C3 position or a dearomative (3+2) cycloaddition to form hexahydrocyclopenta[b]indoles. nih.gov
The outcome of cyclization reactions involving indole derivatives can often be controlled by the choice of catalyst, leading to divergent synthetic pathways. researchgate.netnih.govrsc.org For example, the cycloisomerization of indole-tethered alkynes can be directed to produce different polycyclic indole skeletons depending on the catalyst used. researchgate.netnih.gov Gold and platinum catalysts have been shown to exhibit chemodivergency based on their steric and electronic properties, enabling the synthesis of a library of 9H-pyrrolo[1,2-a]indoles and 4H-pyrrolo[3,2,1-ij]quinolines from the same N-propargyl indole substrates. researchgate.netnih.gov Similarly, catalyst control can be used in the cyclization reaction of 2-indolylmethanols with azonaphthalene to produce structurally diverse indole-fused scaffolds. rsc.org This catalyst-controlled divergent synthesis offers a powerful strategy for generating molecular diversity from common starting materials.
Manganese-Catalyzed Approaches to Cyclopropane-Fused Indoles
The construction of cyclopropane rings fused to the indole core represents a significant synthetic challenge. Manganese catalysis has emerged as a powerful tool to facilitate this transformation. Researchers have developed a novel manganese-catalyzed cyclopropanation of indoles using methyl-2-diazo-2-arylacetates. snu.edu.in This method is noteworthy for its use of an N-acetyl directing group, which guides the reaction to furnish cyclopropane-fused indoline (B122111) products in moderate to excellent yields. nih.govresearchgate.net
A key aspect of this strategy is its exceptional tolerance for various functional groups. snu.edu.in In instances where stereodirecting groups are absent, the process typically results in a mixture of diastereomers. nih.gov Mechanistic investigations, supported by density functional theory (DFT) studies, have been crucial in elucidating the probable reaction pathway, confirming the role of the directing group in the formation of the desired cyclopropane-fused indole structure. snu.edu.innih.gov Subsequent deacetylation of the products provides access to C3-substituted NH-indoles, further expanding the utility of this method. nih.govresearchgate.net
The selectivity of manganese-catalyzed reactions can also be influenced by additives. For instance, in the C–H functionalization of indoles with alkynes, the presence or absence of an acid can dictate the reaction outcome. rsc.org With a catalytic amount of acid, the reaction selectively produces bis/trisubstituted indolyl-alkenes, whereas in the absence of acid, a [2+2+2] cyclization occurs, leading to carbazoles. rsc.org This highlights the tunability of manganese catalysis in indole functionalization.
Table 1: Overview of Manganese-Catalyzed Cyclopropanation of Indoles
| Feature | Description | Reference |
| Catalyst | Manganese | snu.edu.in |
| Reactants | Indoles, Methyl-2-diazo-2-arylacetates | snu.edu.in |
| Directing Group | N-acetyl (COCH₃) | nih.govresearchgate.net |
| Products | Cyclopropane-fused indolines | snu.edu.in |
| Yields | Moderate to excellent | nih.gov |
| Key Advantage | High functional group tolerance | snu.edu.in |
| Stereochemistry | Mixture of diastereomers without stereodirecting groups | nih.gov |
Reactivity of α-Cyclopropyl N-Acyliminium Ions with Indoles
The reactions involving α-cyclopropyl N-acyliminium ions and indoles have opened new avenues for the synthesis of complex heterocyclic structures. N-acyliminium ions are highly reactive intermediates known for their utility in forming carbon-carbon and carbon-heteroatom bonds. rsc.orgqub.ac.uk When an α-cyclopropyl group is present, the reactivity of these intermediates becomes even more intriguing.
Investigations into the reactivity of α-cyclopropyl N-acyliminium ions with indoles have led to the synthesis of novel 5-cyclopropyl-5-(3-indoyl)pyrrolidin-2-ones through a 1,2-addition pathway. rsc.organu.edu.au This reaction pathway is kinetically controlled, as supported by computational studies. rsc.organu.edu.au
Interestingly, the choice of indole substrate can divert the reaction towards a different outcome. With highly electron-deficient indoles, a sequential homoconjugate addition and 1,2-addition reaction takes place, yielding spiroheterocycles with often high diastereoselective control. rsc.organu.edu.au This thermodynamic pathway becomes dominant when the initial 1,2-adduct is destabilized, rendering the addition reversible. rsc.organu.edu.au The use of precursors like phthalimide-derived cyclopropinol allows for the selective formation of 1,2-adducts with certain indoles. rsc.org
Table 2: Reactivity of α-Cyclopropyl N-Acyliminium Ions with Indoles
| Reaction Pathway | Substrate Characteristics | Products | Control | Reference |
| 1,2-Addition | Standard Indoles | 5-Cyclopropyl-5-(3-indoyl)pyrrolidin-2-ones | Kinetic | rsc.organu.edu.au |
| Homoconjugate Addition | Electron-Deficient Indoles | Spiroheterocycles | Thermodynamic | rsc.organu.edu.au |
Sustainable and Efficient Synthetic Strategies
The development of synthetic methodologies for indoles has increasingly focused on sustainability and efficiency, incorporating principles of green chemistry and advanced reactor technologies.
Green Chemistry Principles and Methodologies in Indole Synthesis
Green chemistry principles are being actively integrated into indole synthesis to minimize environmental impact and enhance safety. tandfonline.com This includes the use of greener solvents, avoidance of hazardous reagents, and the development of atom-economical reactions. rsc.orgresearchgate.net Multicomponent reactions (MCRs) are particularly notable as they align with several green chemistry principles, such as high atom economy and a convergent synthetic approach. rsc.org
An innovative two-step MCR for de novo indole synthesis involves an Ugi multicomponent reaction followed by an acid-induced cyclization, using ethanol (B145695) as a benign solvent and avoiding metal catalysts. rsc.orgrsc.org This method starts from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.orgrsc.org Formic acid, a renewable feedstock, serves a dual role in this synthesis. rsc.org Other green approaches include the use of microwave irradiation to accelerate reactions and reduce energy consumption, often in solvent-free conditions. tandfonline.com The classic Fischer indole synthesis, traditionally requiring harsh conditions, has been adapted to greener methods using conductively heated sealed-vessel reactors, making it more suitable and efficient. acs.org
Microflow and Continuous Flow Synthesis for Enhanced Reaction Control
Microflow and continuous flow chemistry are transforming the synthesis of indoles by offering superior control over reaction parameters, leading to improved yields, selectivity, and safety. mdpi.comnih.gov These technologies enable precise management of temperature, pressure, and reaction time, which is often difficult to achieve in conventional batch processes. researchgate.net
Organocatalytic and Biocatalytic Asymmetric Synthesis of Chiral Indoles
The demand for enantiomerically pure indole-based compounds has spurred significant advancements in asymmetric catalysis. acs.orgnih.gov Organocatalysis, which avoids the use of potentially toxic and expensive metals, has emerged as a particularly powerful strategy for the asymmetric functionalization of indoles. rsc.org
Researchers have designed and developed versatile platform molecules, such as vinylindoles and indolylmethanols, for the construction of structurally diverse chiral indole-based heterocycles. acs.orgnih.govresearchgate.net These platforms undergo a variety of organocatalytic asymmetric reactions, including cycloadditions, cyclizations, and dearomatizations, with high levels of stereocontrol. acs.orgnih.govresearchgate.net These methods have been used to synthesize a wide array of chiral heterocycles, from five- to seven-membered rings and even macrocycles, with excellent enantioselectivity. acs.orgnih.gov The resulting chiral indole derivatives have shown potential applications as pharmaceuticals and chiral catalysts. acs.orgnih.gov
Table 3: Comparison of Advanced Indole Synthesis Strategies
| Strategy | Key Features | Advantages | Reference |
| Manganese-Catalysis | Use of directing groups, tunable selectivity. | Access to unique fused structures, functional group tolerance. | snu.edu.inrsc.org |
| α-Cyclopropyl N-Acyliminium Ions | Kinetically and thermodynamically controlled pathways. | Synthesis of novel pyrrolidinones and spiroheterocycles. | rsc.organu.edu.au |
| Green Chemistry | Multicomponent reactions, microwave-assistance, benign solvents. | Reduced waste, improved safety, high atom economy. | tandfonline.comrsc.org |
| Flow Chemistry | Precise reaction control, telescoped synthesis. | Enhanced yield and selectivity, improved safety and scalability. | mdpi.comacs.org |
| Organocatalysis | Asymmetric synthesis, metal-free. | Access to enantiomerically pure chiral indoles. | acs.orgrsc.org |
Advanced Spectroscopic Characterization Techniques for Indole Based Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural determination of organic compounds in solution. For 1-Cyclopropyl-1H-indol-4-ylamine, both ¹H and ¹³C NMR would provide a detailed map of the carbon and proton framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the indole (B1671886) core, the 4-amino group, and the N-cyclopropyl substituent. The aromatic protons on the benzene (B151609) ring (H5, H6, and H7) would typically appear as a complex multiplet system in the downfield region (approximately δ 6.5-7.5 ppm). The protons on the pyrrole (B145914) ring (H2 and H3) would also resonate in the aromatic region, with their specific shifts influenced by the electronic effects of the adjacent nitrogen and the C4-amino group.
The N-cyclopropyl group would show a characteristic set of signals in the upfield region. The methine proton (CH) directly attached to the nitrogen would likely appear as a multiplet around δ 3.5-4.0 ppm. The four methylene (B1212753) protons (CH₂) of the cyclopropyl (B3062369) ring are diastereotopic and would present as two distinct multiplets, typically between δ 0.8 and 1.2 ppm. The protons of the 4-amino group (-NH₂) would appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom. wikipedia.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.
The eight carbon atoms of the indole ring would have characteristic chemical shifts. The carbons of the benzene portion (C4, C5, C6, C7, C3a, and C7a) would resonate in the aromatic region (δ 110-140 ppm). The C4 carbon, being attached to the electron-donating amino group, would be shifted upfield compared to the other aromatic carbons. The pyrrole carbons (C2 and C3) would also appear in this region. The N-cyclopropyl group would show a methine carbon signal (CH) and a methylene carbon signal (CH₂), with the methine carbon appearing further downfield due to its attachment to the nitrogen atom.
A hypothetical ¹³C NMR data table for this compound, based on known shifts for substituted indoles, is presented below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 120-125 |
| C3 | 100-105 |
| C3a | 125-130 |
| C4 | 140-145 |
| C5 | 110-115 |
| C6 | 120-125 |
| C7 | 115-120 |
| C7a | 135-140 |
| N-CH (cyclopropyl) | 30-35 |
| CH₂ (cyclopropyl) | 5-10 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Single Crystal X-ray Diffraction for Absolute Structure Determination
For a molecule like this compound, obtaining a suitable single crystal is the first critical step. Once a crystal of sufficient quality is grown, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The crystal structure of an indole derivative is stabilized by various intermolecular interactions, such as hydrogen bonding and π-π stacking. sci-hub.se In the case of this compound, the amino group at the C4 position can act as a hydrogen bond donor, while the indole nitrogen and the π-system of the aromatic rings can act as hydrogen bond acceptors. These interactions would play a crucial role in the crystal packing.
A hypothetical data table summarizing expected crystallographic parameters for this compound is provided below.
| Crystallographic Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 5-15 |
| b (Å) | 10-20 |
| c (Å) | 10-20 |
| β (°) | 90-110 (for monoclinic) |
| Volume (ų) | 1000-2000 |
| Z (molecules/unit cell) | 4 or 8 |
Note: These are hypothetical values based on typical organic molecules of similar size.
Mass Spectrometry and Chromatographic Techniques in Purity and Composition Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. When coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it becomes a powerful method for assessing the purity and analyzing the composition of complex mixtures.
For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable soft ionization techniques to determine its molecular weight. The expected molecular ion peak [M+H]⁺ would be observed at an m/z value corresponding to the molecular formula C₁₁H₁₂N₂ plus a proton.
Electron ionization (EI) mass spectrometry, a harder ionization technique, would induce fragmentation of the molecule. The fragmentation pattern would be characteristic of the compound's structure. Expected fragmentation pathways for this compound could involve the loss of the cyclopropyl group, cleavage of the indole ring, or loss of ammonia (B1221849) from the amino group. The fragmentation of cyclopropylamine (B47189) itself is known to produce characteristic ions. worktribe.com
A hypothetical fragmentation table for this compound is presented below:
| Fragment Ion (m/z) | Possible Structure/Loss |
| 172 | [M]⁺ |
| 173 | [M+H]⁺ (in ESI/APCI) |
| 131 | [M - C₃H₅]⁺ (loss of cyclopropyl) |
| 155 | [M - NH₃]⁺ (loss of ammonia) |
| 117 | [Indole]⁺ |
Note: These are predicted fragmentation patterns and would need to be confirmed by experimental data.
Chromatographic techniques are crucial for separating the target compound from impurities and starting materials. HPLC with a suitable stationary phase (e.g., C18) and a mobile phase gradient would be employed to assess the purity of synthesized this compound. The retention time would be a characteristic property of the compound under specific chromatographic conditions.
Advanced Vibrational and Electronic Spectroscopy for Structural Insights
Vibrational and electronic spectroscopy provide complementary information to NMR and mass spectrometry, offering insights into the bonding and electronic structure of a molecule.
Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound would show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the amino group would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and cyclopropyl groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the indole ring would give rise to several bands in the 1450-1650 cm⁻¹ region. The C-N stretching vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).
A table of expected characteristic FT-IR absorption bands is provided below:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amino) | 3300-3500 |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch (cyclopropyl) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1650 |
| C-N stretch | 1200-1350 |
Note: These are general ranges and can be influenced by the molecular environment.
Electronic Spectroscopy (UV-Vis): Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound would be dominated by the π → π* transitions of the indole chromophore. The presence of the amino group, an auxochrome, at the C4-position is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole. The spectrum would likely show two main absorption bands, characteristic of the indole system, in the range of 220-300 nm.
Mechanistic Investigations into the Formation of 1 Cyclopropyl 1h Indol 4 Ylamine and Its Analogs
Mechanistic Aspects of N-Cyclopropylation Reactions
Attaching a cyclopropyl (B3062369) group to the nitrogen atom of the indole (B1671886) ring (N-cyclopropylation) is typically achieved through cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. These methods have become mainstays in organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgwikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for N-arylation and N-alkylation. wikipedia.org The catalytic cycle for N-cyclopropylation of an indole would generally proceed through the following steps:
Oxidative Addition: A Palladium(0) complex reacts with a cyclopropyl halide (e.g., cyclopropyl bromide), inserting the palladium into the carbon-halogen bond to form a Pd(II)-cyclopropyl intermediate. libretexts.orgnumberanalytics.com This step is often rate-determining. numberanalytics.comnih.gov
Amine Coordination and Deprotonation: The indole nitrogen coordinates to the Pd(II) complex. A base then deprotonates the indole N-H, forming an indolide anion bound to the palladium center.
Reductive Elimination: The cyclopropyl group and the indolide ligand are eliminated from the palladium center, forming the desired C-N bond of the 1-cyclopropylindole product and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org
The choice of ligands, typically sterically hindered phosphines, is crucial for the efficiency of the catalytic cycle, preventing catalyst decomposition and promoting the reductive elimination step. wikipedia.org
Ullmann Condensation: A classical method, the Ullmann reaction uses a copper catalyst to facilitate the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgsynarchive.com For N-cyclopropylation of indole, the reaction involves a copper(I) salt.
Formation of Copper Indolide: The indole is deprotonated by a base in the presence of a copper(I) source (e.g., CuI) to form a copper(I) indolide intermediate.
Coupling: This copper indolide then reacts with a cyclopropyl halide. The exact mechanism remains a subject of investigation but is thought to involve either oxidative addition/reductive elimination pathways or a radical mechanism. wikipedia.orgiitk.ac.innih.gov
Compared to the Buchwald-Hartwig reaction, traditional Ullmann conditions often require higher temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced ligand-assisted protocols that allow for milder reaction conditions.
Table 1: Comparison of N-Cyclopropylation Methodologies
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
|---|---|---|
| Catalyst | Palladium(0) complexes | Copper(I) salts or Copper metal |
| Ligands | Bulky phosphine (B1218219) ligands (e.g., BINAP, dppf) wikipedia.org | Often ligand-free, but diamines or phenanthroline can be used wikipedia.org |
| Reaction Temperature | Generally lower (Room temp. to ~120°C) | Typically higher (>150°C), can be harsh wikipedia.org |
| Substrate Scope | Very broad, high functional group tolerance wikipedia.org | Traditionally required activated aryl halides, but scope has improved wikipedia.org |
Detailed Reaction Pathways for C4-Amination and Functionalization of Indoles
Functionalizing the C4 position of the indole benzene (B151609) ring is challenging due to the higher intrinsic reactivity of the pyrrole (B145914) moiety (C2 and C3). nih.govnih.gov Achieving C4-amination requires strategies that overcome this natural propensity, often through transition-metal-catalyzed C-H activation.
A prominent strategy involves a Catellani-type reaction. For instance, the synthesis of highly functionalized 4-aminoindoles has been achieved via a three-component cross-coupling of an ortho-iodoaniline, an N-benzoyloxyamine, and norbornadiene. nih.gov The mechanism is a domino process:
Ortho-Amination: The palladium catalyst engages in a Catellani cycle, first reacting with the ortho-iodoaniline and norbornadiene. An N-benzoyloxyamine then serves as the aminating agent, installing the amino group at the ortho-position of the initial C-I bond (which will become the C4 position of the indole).
Intramolecular Cyclization: Following the ortho-amination, an intramolecular Buchwald-Hartwig type coupling occurs. This step involves a dearomatization and a 1,3-palladium migration process. nih.gov
Retro-Diels-Alder: The norbornene moiety, having served its role in facilitating the ortho-functionalization, is removed via a retro-Diels-Alder reaction, which re-establishes the aromaticity of the indole system and yields the final 4-aminoindole (B1269813) product. nih.gov
Another approach involves the synthesis of C3,C4-disubstituted indoles through a palladium/norbornene-catalyzed cascade involving ortho-amination followed by an ipso-Heck cyclization. nih.gov This pathway highlights how different mechanistic manifolds can be accessed to build complexity around the C4 position.
Table 2: Selected Methods for C4-Functionalization of Indoles
| Method | Key Reagents | Catalyst/System | Mechanistic Hallmark |
|---|---|---|---|
| C4-Amination nih.gov | o-Iodoaniline, N-benzoyloxyamine, Norbornadiene | Pd(OAc)₂ | Catellani / retro-Diels-Alder domino process |
| C4-Arylation nih.govresearchgate.net | 3-Pivaloylindole, Aryl halide | Pd(OAc)₂ / Ligand | Directing-group assisted C-H activation |
| C4-Alkynylation acs.org | 3-Formylindole, Bromoethyne, Alanine | Pd(OAc)₂ | Transient directing group C-H activation |
| C4-Amidation nih.gov | Indole, Dioxazolone | [IrCp*Cl₂]₂ | Directing-group free C-H activation |
Exploration of Competing Reaction Mechanisms (e.g., 1,2-Addition versus Homoconjugate Addition)
When cyclopropyl groups are part of the reacting species, unique and sometimes competing reaction pathways can emerge. The reaction of indoles with α-cyclopropyl N-acyliminium ions provides a clear example of such competition between 1,2-addition and homoconjugate addition. rsc.orgrsc.org
1,2-Addition: In this pathway, the indole (acting as a nucleophile, typically at C3) directly attacks the electrophilic carbon of the iminium ion. This is a standard nucleophilic addition reaction. Computational studies have shown this pathway to be kinetically controlled, meaning it is the faster, lower-energy initial reaction. rsc.organu.edu.auresearchgate.net
Homoconjugate Addition (1,5-Addition): This pathway involves the nucleophilic indole attacking the distal carbon of the cyclopropane (B1198618) ring, leading to the opening of the three-membered ring. This process is generally reversible and thermodynamically controlled. rsc.orgresearchgate.net
The outcome of the reaction is highly dependent on the electronic properties of the indole substrate. rsc.orgrsc.org
With standard or electron-rich indoles, the kinetically favored 1,2-addition product is formed irreversibly. rsc.org
With electron-deficient indoles, the initial 1,2-adduct is less stable. rsc.orgresearchgate.net This allows for the reversibility of the 1,2-addition, enabling the system to follow the thermodynamically preferred homoconjugate addition pathway, which can then lead to subsequent rearrangement and cyclization to form complex spiroheterocycles. rsc.orgrsc.org
Role of Catalysts and Directing Groups in Regio- and Stereoselectivity
To overcome the inherent C3 selectivity of the indole ring and achieve functionalization at the C4 position, chemists employ specific catalysts and directing groups. acs.orgresearchgate.net
Directing Groups (DGs): A directing group is a chemical moiety temporarily installed on the indole scaffold to steer a catalyst to a specific, otherwise unreactive, C-H bond.
C3-Carbonyl Groups: Aldehyde, ketone, or pivaloyl groups at the C3 position are effective DGs for C4 functionalization. nih.govnih.govresearchgate.net The carbonyl oxygen can coordinate to the metal center of the catalyst, positioning it in proximity to the C4-H bond and facilitating its activation. For example, a pivaloyl group at C3 has been used to achieve regiocontrolled C4-arylation of indoles. nih.govresearchgate.net
Transient Directing Groups: An innovative strategy uses a transient directing group (TDG), such as an amino acid, which reversibly forms an imine with a C3-formylindole. This transient chelation directs a palladium catalyst to the C4 position for functionalization (e.g., alkynylation), after which the TDG is released. acs.org
N1-Directing Groups: Groups attached to the indole nitrogen, such as P(O)tBu₂, can direct functionalization to the C7 position, demonstrating the power of DGs to access various positions on the benzene ring. acs.org
Catalysts: The choice of transition metal catalyst is paramount in these reactions.
Palladium (Pd): Palladium is widely used for C-H functionalization and cross-coupling reactions, including C4-arylation and amination. nih.govnih.govrsc.org The specific catalytic cycle (e.g., Pd(0)/Pd(II) vs. Pd(II)/Pd(IV)) can sometimes be tuned by additives to control the reaction pathway. rsc.org
Rhodium (Rh) and Iridium (Ir): These metals are also highly effective for C-H activation. nih.govnih.gov For instance, an [IrCp*Cl₂]₂ catalyst has been used for the C4-amidation of indoles without the need for a directing group. nih.gov Rhodium catalysts can overcome the innate C3-selectivity of indoles via chelation-assisted mechanisms. researchgate.net
Cascade and Domino Reaction Mechanisms in Complex Indole Synthesis
Cascade reactions, also known as domino reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org These are highly efficient strategies for rapidly building molecular complexity. rsc.orgnih.gov The synthesis of functionalized indoles often leverages such mechanisms.
For example, the synthesis of 2,4-disubstituted indoles has been achieved through an iridium-catalyzed cascade reaction. nih.gov This process involves an initial C-H alkynylation at the C2 position, followed by a second C-H alkynylation at the C4 position. Under specific conditions, the C4-alkynyl group can be further transformed into a carbonyl group in the same pot, demonstrating how reaction conditions can be tuned to control the outcome of a cascade. nih.gov
Another powerful example is the synthesis of C4-aminated indoles via the Catellani/retro-Diels-Alder strategy, which combines ortho-amination, intramolecular cyclization, and a final elimination step in one seamless domino process. nih.gov Similarly, nickel-catalyzed carbonylative cyclizations can produce complex N-benzoyl indoles from simple starting materials in a single step. rsc.org These elegant reaction sequences showcase the power of mechanistic understanding to design efficient and novel routes to complex targets like 1-Cyclopropyl-1H-indol-4-ylamine and its analogs. nih.govthieme-connect.comacs.org
Structure Activity Relationship Sar Methodologies and Rational Compound Design
Principles of Ligand-Based and Structure-Based Rational Design
The choice between ligand-based and structure-based design hinges on the availability of structural information about the biological target, typically a protein. nih.govquora.com
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional (3D) structure of the target is unknown. nih.govmdpi.com This approach relies on the knowledge of molecules that are known to interact with the target. quora.com By analyzing the common structural features and physicochemical properties of these active ligands, researchers can develop a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model. mdpi.comresearchgate.net A pharmacophore defines the essential spatial arrangement of features necessary for biological activity, while QSAR models provide quantitative predictions of activity based on molecular descriptors. quora.commdpi.com These models are then used to screen compound libraries or design novel molecules with a higher probability of being active. mdpi.comresearchgate.net
Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein has been determined through experimental methods like X-ray crystallography or NMR spectroscopy. nih.gov This strategy involves using the target's structure to design ligands with high affinity and selectivity. quora.com A key technique in SBDD is molecular docking, a computational method that predicts the preferred orientation and binding affinity of a molecule within the target's binding site. frontiersin.orgnih.gov This allows for the rational design of novel compounds or the optimization of existing ones by enhancing their interactions with key residues in the binding pocket. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole (B1671886) Derivatives
QSAR represents a mathematical approach to understanding the relationship between the chemical structure of a compound and its biological activity. jocpr.com For indole derivatives, QSAR studies are crucial for predicting their therapeutic effects and guiding the synthesis of more potent analogues. neliti.comresearchgate.net These models correlate the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. neliti.com
A typical QSAR study on indole derivatives involves several key steps:
Data Set Collection : A series of indole compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. neliti.com
Descriptor Calculation : A wide range of molecular descriptors representing topological, electronic, and steric properties are calculated for each molecule. tandfonline.com
Model Development : Statistical methods are used to build a mathematical equation linking the descriptors to the biological activity. jocpr.comtandfonline.com
Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques. neliti.comresearchgate.net
| Descriptor Type | Descriptor Example | Description | Potential Influence on Activity |
|---|---|---|---|
| Electronic | LUMO (Lowest Unoccupied Molecular Orbital energy) | Represents the molecule's ability to accept electrons (electrophilicity). researchgate.net | Can indicate π-bonding interactions with the receptor site. researchgate.net |
| Steric | Molar Refractivity (MR) | Relates to the volume occupied by a molecule and its polarizability. | Influences how the molecule fits into the binding pocket. |
| Topological | JGI2 (Mean topological charge index of order 2) | A 2D descriptor that quantifies aspects of molecular shape and branching. | A negative coefficient suggests that decreasing this value may increase bioactivity. nih.gov |
| Quantum-Chemical | GATS8p (Geary autocorrelation of lag 8, weighted by polarizability) | Describes the spatial distribution of polarizability within the molecule. | A negative coefficient indicates that higher values may decrease activity. tandfonline.com |
| Thermodynamic | LogP (Partition coefficient) | Measures the lipophilicity of a compound. jocpr.com | Affects the compound's ability to cross cell membranes. |
Given that thousands of molecular descriptors can be calculated for a single compound, a critical step in QSAR modeling is feature selection . elsevierpure.comfigshare.com The primary goal of feature selection is to identify the most relevant descriptors that contribute to the biological activity while removing those that are redundant or irrelevant. researchgate.net This process helps to reduce model complexity, prevent overfitting (where the model performs well on training data but poorly on new data), and enhance the model's interpretability. elsevierpure.comresearchgate.net
Various techniques are employed for feature selection, including:
Genetic Algorithms : Inspired by natural selection, these algorithms evolve a population of descriptor subsets to find the optimal combination. elsevierpure.com
Stepwise Regression : This method involves iteratively adding (forward selection) or removing (backward elimination) descriptors from the model based on their statistical significance. elsevierpure.com
Principal Component Analysis (PCA) : A statistical procedure used to reduce the dimensionality of the data by transforming the original descriptors into a smaller set of uncorrelated variables called principal components. researchgate.net
Analysis of the selected descriptors provides insights into the structural requirements for activity. nih.gov For instance, a positive coefficient for a descriptor in the final QSAR equation implies that increasing its value could enhance biological activity, whereas a negative coefficient suggests the opposite. tandfonline.comnih.gov
Machine learning (ML) has become an indispensable tool in QSAR, offering powerful algorithms to handle the complexity and high dimensionality of chemical data. researchgate.netjmpas.com ML methods can effectively model non-linear relationships between molecular descriptors and biological activity, often leading to more robust and predictive models than traditional linear methods. jmpas.com
Commonly used ML algorithms in QSAR for indole derivatives include:
Multiple Linear Regression (MLR) : A statistical technique that uses several explanatory variables to predict the outcome of a response variable. researchgate.netjmpas.com It is one of the fundamental methods for building linear QSAR models. tandfonline.com
Artificial Neural Networks (ANN) : Computational models inspired by the structure and function of biological neural networks. neliti.com ANNs are capable of modeling highly complex, non-linear relationships and often yield high predictive accuracy. neliti.com
Support Vector Machines (SVM) : A supervised learning algorithm that finds an optimal hyperplane to separate data points into different classes or to perform regression analysis. jmpas.com
Random Forest (RF) : An ensemble learning method that constructs multiple decision trees during training and outputs the average prediction of the individual trees, which helps to improve accuracy and control overfitting. researchgate.netresearchgate.net
A recent study on the anticancer activity of indole derivatives demonstrated that an AdaBoost-ALO model, an advanced ML algorithm, outperformed other models with a high coefficient of determination (R² = 0.9852), indicating excellent predictive capability. nih.gov
Fragment-Based Drug Discovery (FBDD) Strategies for Indole Scaffolds
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). nih.gov The FBDD approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.govfrontiersin.org These fragments serve as efficient starting points for building more potent, drug-like molecules. nih.gov The indole scaffold is frequently utilized in the design of fragment libraries due to its favorable properties and presence in many known drugs. nih.gov
The initial step in FBDD is to identify fragments that bind to the target protein. Because these interactions are typically weak (in the micromolar to millimolar range), highly sensitive biophysical techniques are required for detection. frontiersin.orgnih.gov
| Property | Threshold | Rationale |
|---|---|---|
| Molecular Weight (MW) | < 300 Da | Ensures the fragment is small, leaving ample room for chemical modification and growth. biosolveit.de |
| cLogP | < 3 | Maintains appropriate solubility and physicochemical properties. nih.gov |
| Hydrogen Bond Donors | ≤ 3 | Avoids excessive polarity and maintains good membrane permeability. biosolveit.de |
| Hydrogen Bond Acceptors | ≤ 3 | Balances polarity for optimal binding and pharmacokinetic properties. biosolveit.de |
| Rotatable Bonds | ≤ 3 | Reduces conformational complexity, minimizing the entropic penalty upon binding. nih.gov |
Biophysical methods used to identify and characterize fragment binding include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques like SAR by NMR can detect weak binding events and provide structural information about the fragment's binding mode. acs.org
X-ray Crystallography : This method provides high-resolution 3D structural data of the fragment bound to the target, offering a precise map for optimization. nih.govnih.gov
Surface Plasmon Resonance (SPR) : A label-free technique used to measure binding affinity and kinetics in real-time. nih.gov
Once a fragment hit, such as one containing an indole scaffold, is identified and its binding mode is confirmed, the next challenge is to evolve it into a high-affinity lead compound. nih.gov This process, known as fragment-to-lead optimization, employs several computational strategies: frontiersin.orgresearchgate.net
Fragment Growing : This is the most common strategy, where a single validated fragment is extended by adding new functional groups. biosolveit.de The goal is to make additional favorable interactions with adjacent pockets of the target protein, thereby increasing binding affinity. frontiersin.orgbiosolveit.de Computational tools like hotspot analysis can identify regions around the bound fragment that are energetically favorable for extension. nih.gov
Fragment Linking : This approach is used when two or more fragments are found to bind to distinct, nearby sites on the target. biosolveit.de A chemical linker is designed to connect the fragments into a single, larger molecule. youtube.com This new molecule can exhibit a significantly higher affinity than the individual fragments due to a synergistic effect and a reduced entropic penalty of binding. researchgate.net
Fragment Merging : When two fragments are identified that bind in overlapping positions, their structural features can be combined or merged into a novel, hybrid molecule. biosolveit.deyoutube.com This strategy aims to incorporate the key binding interactions of both original fragments into a single, more potent compound.
Throughout this optimization process, computational methods like molecular docking are used to guide the design and prioritize the synthesis of new molecules, ensuring that modifications enhance binding affinity while maintaining drug-like properties. frontiersin.orgnih.gov
Design Strategies for Modulating Biological and Chemical Profiles through Indole Core Modification
The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. For derivatives of 1-cyclopropyl-1H-indol-4-ylamine, strategic modifications of the indole ring itself are a cornerstone of rational drug design. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties by altering the electronic, steric, and hydrogen-bonding characteristics of the molecule. Key strategies include substitution on the indole ring and bioisosteric replacement of the indole core.
Indole Ring Substitution
Systematic substitution on the benzene (B151609) portion of the indole ring is a primary strategy to modulate the biological activity and physicochemical properties of 4-aminoindole (B1269813) derivatives. The position and nature of the substituent can significantly impact the compound's interaction with its biological target, as well as properties like solubility and metabolic stability.
Research into pyrimido[5,4-b]indol-4-amine derivatives as kinase inhibitors provides valuable insights into the structure-activity relationships (SAR) of indole ring substitution. nih.gov In a study of these compounds, various substituents were introduced at the 5-, 6-, and 7-positions of the indole core, and their effects on the inhibition of several kinases, including Casein Kinase 1 (CK1δ/ε) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), were evaluated. nih.gov
The findings from this research indicate that even minor changes to the substitution pattern on the indole ring can lead to significant differences in inhibitory activity and selectivity. For instance, the introduction of a nitro group (a strong electron-withdrawing group) at different positions resulted in a range of activities. While many of the tested compounds exhibited micromolar activity, specific substitutions led to submicromolar inhibition, highlighting the sensitivity of the kinase-inhibitor interaction to the electronic and steric environment of the indole ring. nih.gov
A general comparison of different series of these compounds showed that their inhibitory activity was broadly similar, mainly in the micromolar range against CK1δ/ε. However, certain compounds stood out; for example, a derivative with a specific substitution pattern (compound 1d ) showed submicromolar activity for CK1δ/ε and greater specificity, as it was inactive against DYRK1A. In contrast, another potent compound (3a ) inhibited both CK1δ/ε and DYRK1A. nih.gov The 8-nitro-substituted derivatives were generally inactive, with one exception that showed micromolar inhibition of DYRK1A. nih.gov
These results underscore the principle that the indole core is not merely a passive scaffold but an active participant in the binding process. The electronic landscape of the benzene portion of the indole can be fine-tuned through substitution to optimize interactions with the target protein.
| Compound Series | Indole Ring Substitution | Target Kinase | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|---|
| Series 1, 3, 4 | Varied (H, F, Cl, NO2) | CK1δ/ε | Mainly micromolar range | nih.gov |
| Compound 1d | Specific substitution pattern | CK1δ/ε | 0.6 µM | nih.gov |
| Compound 1d | Specific substitution pattern | DYRK1A | Inactive | nih.gov |
| Compound 3a | Specific substitution pattern | CK1δ/ε | 0.7 µM | nih.gov |
| Compound 3a | Specific substitution pattern | DYRK1A | 3.1 µM | nih.gov |
| Series 2 (8-Nitro) | NO2 at position 8 | CK1δ/ε | Inactive | nih.gov |
| Compound 2a | NO2 at position 8 | DYRK1A | 7.6 µM | nih.gov |
Bioisosteric Replacement of the Indole Core
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. nih.gov Replacing the indole core of a 4-aminoindole derivative with another heterocyclic system can significantly improve its pharmacological profile. nih.govnih.gov This strategy is often employed to enhance target selectivity, improve physicochemical properties such as solubility and lipophilicity, and overcome metabolic liabilities. nih.gov
A prominent example of this approach is the development of p21-activated kinase-1 (PAK1) inhibitors, where an indole-based lead compound was modified by replacing the indole with a 4-azaindole (B1209526) moiety. nih.gov The original indole compound was a potent PAK1 inhibitor but suffered from high lipophilicity. nih.gov The introduction of a nitrogen atom into the indole ring to create a 4-azaindole was intended to lower the lipophilicity (logD). This bioisosteric replacement successfully resulted in a compound with equipotent PAK1 inhibition and a twofold improvement in cellular potency. nih.gov
Further optimization of this 4-azaindole series led to analogs with superior biochemical activity against PAK1 and enhanced selectivity over other kinases. nih.gov The azaindole-containing compounds also demonstrated improved permeability, higher aqueous solubility, and lower plasma protein binding compared to the original indole-based inhibitor. These improved physicochemical properties translated to a significant enhancement in pharmacokinetic profile, with a 20-fold decrease in unbound clearance in mouse studies for the azaindole analog relative to the parent indole. nih.gov
Similarly, in the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, a potent and selective inhibitor was developed based on an indole scaffold through a bioisosteric replacement drug discovery approach. nih.govresearchgate.net This highlights the broad applicability of modifying the core heterocyclic system to achieve desired therapeutic characteristics.
The use of azaindole as a bioisostere for indole is a well-established strategy in the design of kinase inhibitors. nih.gov The nitrogen atom in the azaindole ring can act as a hydrogen bond acceptor, potentially forming additional interactions within the ATP-binding site of kinases, which can lead to improved potency and selectivity. nih.gov This strategy has been successfully applied in the development of inhibitors for a wide range of kinases. nih.gov
| Original Scaffold | Bioisosteric Replacement | Target | Key Improvements | Reference |
|---|---|---|---|---|
| Indole | 4-Azaindole | PAK1 | Lower lipophilicity, improved cellular potency, enhanced permeability and solubility, better pharmacokinetic profile. | nih.gov |
| Indole | Not specified | PI3Kδ | High potency and selectivity. | nih.govresearchgate.net |
Future Perspectives and Emerging Trends in Indole Chemistry Research
Advancements in Asymmetric Catalysis for Indole (B1671886) Synthesis
The development of chiral indole derivatives is a major focus, with asymmetric catalysis playing a pivotal role. acs.orgnih.govacs.orgfrontiersin.org Organocatalytic and transition-metal-catalyzed asymmetric reactions are being extensively explored to synthesize enantiomerically pure indole alkaloids and related compounds. oup.com These methods offer precise control over stereochemistry, which is crucial for biological activity.
Integration of AI and Automation in Chemical Research and Design
Development of Novel Biologically-Oriented Indole Derivatives through Advanced Design Principles
Modern drug design increasingly relies on creating hybrid molecules that combine different pharmacophores to achieve enhanced or novel biological activities. nih.gov The design of biologically-oriented indole derivatives involves computational modeling and a deep understanding of structure-activity relationships to create compounds with improved efficacy and target selectivity.
Innovations in Green and Sustainable Synthetic Methodologies
There is a strong emphasis on developing environmentally friendly methods for indole synthesis. tandfonline.comopenmedicinalchemistryjournal.comtandfonline.comingentaconnect.comresearchgate.net This includes the use of microwave-assisted synthesis, greener solvents like water, and catalyst-free reactions to reduce waste and energy consumption, making the production of indole derivatives more sustainable.
Exploration of New Chemical Space through Indole Scaffold Diversification
Researchers are continuously exploring new ways to functionalize and modify the indole scaffold to access novel chemical space. mdpi.comresearchgate.net This diversification is key to discovering new biological activities and developing next-generation therapeutics that can address unmet medical needs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
